Dipropyldopamine hydrobromide

Overview

Description

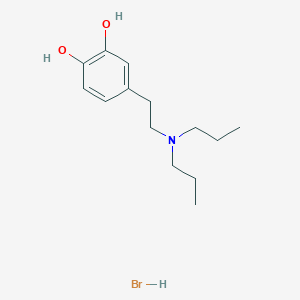

N,N-Dipropyldopamine (hydrobromide) is a chemical compound with the formal name 4-[2-(dipropylamino)ethyl]-1,2-benzenediol, monohydrobromide. It is a dopamine receptor agonist, meaning it binds to and activates dopamine receptors in the brain. This compound has been studied for its effects on dopamine metabolism and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyldopamine (hydrobromide) typically involves the alkylation of dopamine with propyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) with a base like sodium hydroxide or potassium carbonate. The product is then purified and converted to its hydrobromide salt form by treatment with hydrobromic acid .

Industrial Production Methods: Industrial production of N,N-Dipropyldopamine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried under controlled conditions to obtain a stable solid form .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyldopamine (hydrobromide) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine forms.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N,N-Dipropyldopamine (hydrobromide) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study dopamine receptor interactions and synthetic pathways.

Biology: Investigated for its effects on dopamine metabolism and neurotransmission.

Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of new pharmacological agents and as a reference standard in analytical chemistry

Mechanism of Action

N,N-Dipropyldopamine (hydrobromide) exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to changes in intracellular signaling pathways. The compound decreases dihydrophenylalanine levels in the limbic forebrain and striatum, as well as reduces homovanillic acid levels in the rat striatum .

Comparison with Similar Compounds

Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Pergolide: A dopamine receptor agonist with similar therapeutic applications.

Lergotrile: A compound with dopamine receptor agonist activity used in research.

Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .

Biological Activity

Dipropyldopamine hydrobromide (NNDP) is a compound recognized for its biological activity, particularly as a dopamine receptor agonist. This article explores its mechanisms of action, efficacy in inhibiting glutamate release, and potential therapeutic applications, particularly in cancer treatment.

NNDP primarily functions as an agonist for dopamine receptors, specifically targeting the D1 subtype. The activation of D1 receptors leads to the stimulation of adenylyl cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells. This signaling pathway is crucial for various cellular processes, including neurotransmitter release and modulation of neuronal excitability .

Inhibition of Glutamate Release

Recent studies have highlighted NNDP's role in inhibiting glutamate release from cancer cells, particularly in breast cancer models. High-throughput screening identified NNDP as one of the potent inhibitors of glutamate secretion from MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.45 μM, indicating its effectiveness compared to other known inhibitors like sulfasalazine (SSZ) .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (μM) |

|---|---|

| NNDP | 25.45 |

| SKF38393 | 20.12 |

| Capsazepine | 17.72 |

| Sulfasalazine (SSZ) | 79.59 |

These findings suggest that NNDP not only inhibits glutamate release but may also mitigate cancer-induced bone pain (CIBP) by reducing the levels of this excitatory neurotransmitter in the tumor microenvironment .

Case Studies and Research Findings

A study published in Nature demonstrated that NNDP, along with other dopamine receptor agonists, effectively reduced glutamate secretion from aggressive breast cancer cell lines. The research utilized a live cell-based assay to measure the potency of various compounds in inhibiting glutamate release, confirming the significant role of NNDP in this context .

In another investigation focusing on neurodegenerative diseases, NNDP was explored for its potential effects on TDP-43 proteinopathies like amyotrophic lateral sclerosis (ALS). Although primarily recognized for its action on dopamine receptors, NNDP's influence on neuroinflammation pathways presents an avenue for further research into its therapeutic benefits beyond oncology .

Potential Therapeutic Applications

The dual action of NNDP as a dopamine receptor agonist and a glutamate release inhibitor positions it as a promising candidate for treating conditions associated with excessive glutamate signaling, such as:

- Cancer Pain Management : By inhibiting glutamate release from tumor cells, NNDP may alleviate CIBP.

- Neurodegenerative Disorders : Its potential to modulate neuroinflammatory responses could be beneficial in diseases like ALS.

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXMCYJNFHCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474683 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65273-66-7 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.